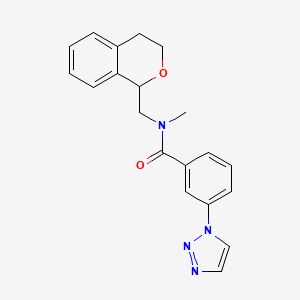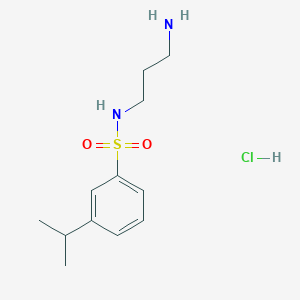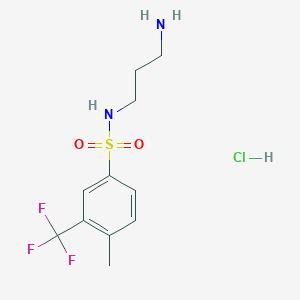
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as TFB-TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFB-TAP is a sulfonamide compound that has been synthesized using various methods, and it has been found to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and it has been found to modulate the activity of immune cells such as T cells and macrophages. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potent biological activity, which makes it an ideal candidate for use in various lab experiments. This compound is also relatively easy to synthesize, and it can be obtained in high yields using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of this compound as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs with similar properties. Additionally, the study of this compound could lead to the development of new methods for the synthesis of sulfonamide compounds with potent biological activity.
Métodos De Síntesis
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride can be synthesized using various methods, including the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine hydrochloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S.ClH/c1-8-3-4-9(7-10(8)11(12,13)14)19(17,18)16-6-2-5-15;/h3-4,7,16H,2,5-6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFPVWYECTXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

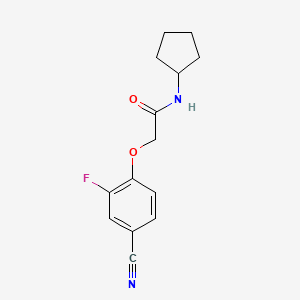
![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)

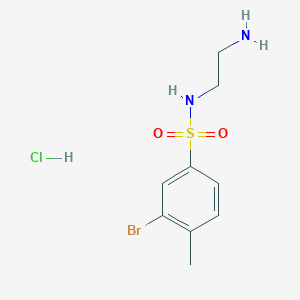
![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
